molecular formula C10H12BrNO3S B2646390 3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide CAS No. 960362-35-0

3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2646390
CAS RN: 960362-35-0
M. Wt: 306.17
InChI Key: PXAFAJVCQGGTPU-UHFFFAOYSA-N
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Description

3-(bromoacetyl)coumarin is a compound used as a building block in the preparation of various polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It’s a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .


Synthesis Analysis

3-(bromoacetyl)coumarin can be synthesized via the bromination of 3-acetylcoumarin in chloroform . There have been recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .


Chemical Reactions Analysis

3-(bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They have been used as starting points towards a wide scale of five and six-membered heterocyclic systems .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide is used as a key starting material for the synthesis of various heterocyclic compounds . It serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Production of Fluorescent Sensors

This compound has been used in the development of a wide range of analytical chemistry applications, including the creation of fluorescent sensors .

Biological Applications

3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide has been found to have various biological applications . For example, it has been used in the treatment of Alzheimer’s and hematopoietic necrosis .

Antimicrobial Activities

This compound has shown potent antimicrobial activities . It has been used as a promising inhibitor of type 2 diabetes mellitus .

Therapeutic Agent against Neonatal Sepsis

Research has shown that 3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide can be a potential therapeutic agent against neonatal sepsis-associated Pseudomonas extremorientalis . It has been found to effectively reduce the production of various virulence factors of P. extremorientalis strains isolated from neonatal sepsis .

Inhibition of Biofilm Formation

At a concentration of 125 µg/ml, this compound has been found to inhibit the biofilm formation ability of P. extremorientalis strains in combination with ciprofloxacin .

Cytotoxicity

The compound has been used in the synthesis of heterocyclic compounds incorporating coumarin, which have shown significant cytotoxic effects . For example, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .

Synthesis of Pyran, Pyridine, Thiophene, Thiazole, and Pyrazole Derivatives

3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . These derivatives have shown potent inhibition with IC 50 values in the nM range .

properties

IUPAC Name

3-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFAJVCQGGTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide

CAS RN

960362-35-0
Record name 3-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
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